N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-(2-(1H-Indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound featuring a tetrahydrobenzoimidazole core linked to an indole moiety via an ethyl carboxamide bridge. The benzoimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . The indole group, a common pharmacophore in bioactive molecules, enhances binding affinity to serotoninergic and kinase-related targets .
Structural characterization typically involves IR, NMR, and LC-MS to confirm regiochemistry and purity .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-18(12-5-6-16-17(9-12)22-11-21-16)19-8-7-13-10-20-15-4-2-1-3-14(13)15/h1-4,10-12,20H,5-9H2,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKXYVBMAQXBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCCC3=CNC4=CC=CC=C43)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic or basic conditions.
Coupling of Indole and Benzimidazole: The final step involves coupling the indole and benzimidazole moieties. This can be achieved through a nucleophilic substitution reaction where the indole derivative reacts with a benzimidazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially reducing it to a tetrahydrobenzimidazole derivative.
Substitution: The compound can undergo various substitution reactions, such as halogenation or alkylation, particularly at the nitrogen atoms of the indole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Tetrahydrobenzimidazole derivatives.
Substitution: Halogenated or alkylated indole and benzimidazole derivatives.
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antifungal activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the benzimidazole moiety can inhibit enzymes like topoisomerases and kinases. These interactions can lead to the modulation of cellular processes such as DNA replication, cell division, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and biological activities of N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide with related compounds:
Structural and Functional Insights:
Indole vs. Aryl Substituents : The indole-ethyl group in the target compound may confer superior CNS permeability compared to halogenated aryl groups (e.g., bromophenyl in 9c) due to reduced molecular weight and polar surface area .
Carboxamide Linker : The carboxamide bridge in the target compound mimics peptide bonds, facilitating hydrogen bonding with enzymes like kinases or proteases. This contrasts with ester-linked derivatives (e.g., ethyl carboxylates), which exhibit lower metabolic stability .
Pharmacokinetic Considerations:
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (commonly referred to as Compound A) has garnered attention for its potential biological activities. This article reviews the compound's antimicrobial properties, anti-inflammatory effects, and its interactions with various biological targets based on recent research findings.
Chemical Structure and Properties
Compound A is characterized by the following chemical structure:
- Molecular Formula : C18H20N4O
- Molecular Weight : 312.38 g/mol
The structure features an indole moiety linked to a benzo[d]imidazole framework, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of Compound A and its derivatives. According to research published in 2023, several synthesized indolylbenzo[d]imidazole derivatives exhibited significant activity against various pathogens, including:
- Staphylococcus aureus (including MRSA)
- Mycobacterium smegmatis
- Candida albicans
The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antimicrobial properties. For instance:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 3ao | S. aureus | < 1 |
| 3aq | C. albicans | 3.9 |
| 3ad | M. smegmatis | 3.9 |
These findings suggest that Compound A may be effective against multi-drug resistant strains and could serve as a lead compound for further development in antimicrobial therapies .
Anti-inflammatory Effects
In addition to its antimicrobial properties, Compound A has been studied for its anti-inflammatory effects. Research indicates that similar compounds within the benzo[d]imidazole class can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
A study demonstrated that certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib:
| Compound | COX-2 Inhibition IC50 (µmol) |
|---|---|
| Compound A Derivative 1 | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
This suggests that modifications to the benzo[d]imidazole structure can enhance anti-inflammatory activity, making it a promising candidate for treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the mechanism of action of Compound A and its derivatives. These studies indicated potential interactions with key bacterial proteins such as:
- (p)ppGpp synthetases/hydrolases
- FtsZ proteins
- Pyruvate kinases
These interactions are believed to play a crucial role in the antibacterial mechanism of the compound, potentially disrupting bacterial cell division and metabolism .
Case Studies and Clinical Relevance
While in vitro studies provide valuable insights into the biological activity of Compound A, further research is needed to assess its efficacy in vivo and potential clinical applications. Preliminary studies suggest that derivatives of Compound A could be developed into novel therapies for infections caused by resistant strains and inflammatory conditions.
Q & A
Q. What controls are essential for ensuring reproducibility in enzyme inhibition assays?
- Methodological Answer : Include:
- Blank : Substrate + enzyme without inhibitor.
- Negative Control : Enzyme + known inactive analog.
- Positive Control : Enzyme + staurosporine (pan-kinase inhibitor).
Normalize data to % inhibition relative to blank and validate with dose-response curves (R² >0.95) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
